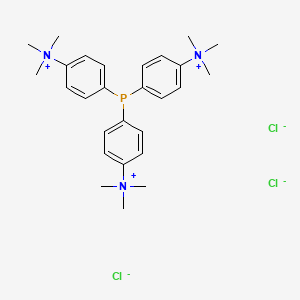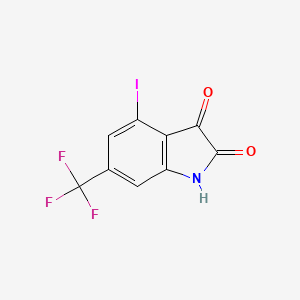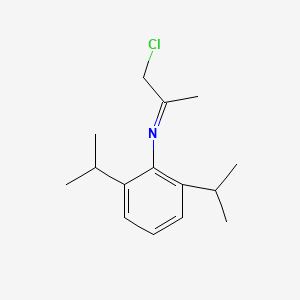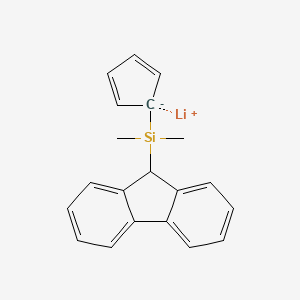![molecular formula C6H4FN B14260617 3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 188708-95-4](/img/structure/B14260617.png)
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7-azabicyclo[41This process stabilizes the highly strained cyclopropene structure, making it possible to characterize the compound in argon matrices at cryogenic temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature and the complexity of its synthesis. The production typically requires advanced laboratory techniques and controlled environments to ensure the stability and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also be performed, although the specific conditions and reagents required are less commonly documented.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve low temperatures and inert atmospheres to prevent decomposition of the highly strained structure .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation reactions may yield cycloheptatetraene derivatives, while substitution reactions can produce a range of fluorinated or non-fluorinated bicyclic compounds .
Aplicaciones Científicas De Investigación
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene has several scientific research applications, including:
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, although specific applications in biology are still under investigation.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene involves its ability to undergo heavy-atom tunneling, which limits its lifetime and observability. This tunneling effect is crucial in the rearrangement of phenylcarbene to cycloheptatetraene derivatives . The fluorine substituents play a significant role in stabilizing the compound and slowing down the tunneling rearrangement, allowing for its characterization and study .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Difluorobicyclo[4.1.0]hepta-2,4,6-triene: Similar in structure but with two fluorine atoms, this compound also exhibits heavy-atom tunneling and is used in similar research applications.
3-(Methylthio)-7-azabicyclo[4.1.0]hepta-2,4,6-triene: This compound features a methylthio group instead of a fluorine atom and undergoes similar rearrangement reactions.
Uniqueness
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene is unique due to its single fluorine substituent, which provides a balance between stability and reactivity. This makes it an ideal candidate for studying the effects of fluorine substitution on the reactivity and stability of strained bicyclic systems .
Propiedades
Número CAS |
188708-95-4 |
|---|---|
Fórmula molecular |
C6H4FN |
Peso molecular |
109.10 g/mol |
Nombre IUPAC |
4-fluoro-7-azabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C6H4FN/c7-4-1-2-5-6(3-4)8-5/h1-3,6H |
Clave InChI |
CJASSXAEWPECDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC2C=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)

![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)










